Ethyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate
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Overview
Description
Ethyl (1R,3S,5R)-2-azabicyclo[310]hexane-3-carboxylate is a bicyclic compound characterized by its unique structure, which includes a nitrogen atom within the bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.1.0]hexanes, including Ethyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate, can be achieved through a (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method utilizes an organic or iridium photoredox catalyst and blue LED irradiation to obtain good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to important building blocks for medicinal chemistry .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic route mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate undergoes various types of chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Ethyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a valuable building block in organic synthesis, enabling the construction of complex molecular architectures.
Biology: Its unique structure allows for the exploration of biological activity and potential therapeutic applications.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: It can be utilized in the synthesis of fine chemicals and advanced materials.
Mechanism of Action
The mechanism by which Ethyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylate
- Ethyl (1R,5R,6S)-2-oxobicyclo[3.1.0]hexane-6-carboxylate
- rac-Ethyl (1R,5R)-2-oxobicyclo[3.1.0]hexane-3-carboxylate
Uniqueness
Ethyl (1R,3S,5R)-2-azabicyclo[310]hexane-3-carboxylate is unique due to its specific stereochemistry and the presence of a nitrogen atom within the bicyclic framework
Properties
IUPAC Name |
ethyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-11-8(10)7-4-5-3-6(5)9-7/h5-7,9H,2-4H2,1H3/t5-,6-,7+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUHWHWDNFNLTR-QYNIQEEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CC2N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]2C[C@H]2N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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